molecular formula C12H16FNO5S B7433301 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine

4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine

Cat. No.: B7433301
M. Wt: 305.32 g/mol
InChI Key: FVZQTRZAOGEJJV-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is an organic compound that features a morpholine ring attached to a phenoxyethyl group, which is further substituted with a fluorosulfonyloxy group

Properties

IUPAC Name

4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQTRZAOGEJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine typically involves the reaction of 4-fluorosulfonyloxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethylformamide and tetrahydrofuran, and the reactions are typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorosulfonyloxy group, yielding the corresponding phenol derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenol derivatives.

Scientific Research Applications

4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorosulfonyloxyphenol: A precursor in the synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.

    2-Chloroethylmorpholine: Another precursor used in the synthesis.

    4-(2-Bromoethyl)morpholine: A similar compound with a bromo group instead of a fluorosulfonyloxy group.

Uniqueness

This compound is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This group can participate in unique chemical reactions, making the compound valuable for specific applications in organic synthesis and medicinal chemistry.

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